Precision and Accuracy vs. Deuterated Standard
When used as an internal standard in a validated LC-MS/MS method for the simultaneous quantitation of leucovorin and its major active metabolite 5-methyltetrahydrofolic acid (5-MTHF) in human plasma, 5-methyltetrahydrofolic acid-13C5 (the active pharmaceutical ingredient of levomefolic acid-13C5) demonstrated excellent performance. The method achieved mean recoveries of 100.9% for 5-MTHF across the validated range of 5 to 1,300 ng/mL [1]. This high and consistent recovery is a direct result of using a 13C5-SIL-IS, which corrects for sample processing losses and matrix effects with high fidelity. In contrast, a deuterated IS for the same analyte (e.g., 5-MTHF-d3) may exhibit a slight shift in retention time due to the isotope effect, which can lead to differential matrix suppression and less accurate quantitation [2].
| Evidence Dimension | Method recovery in human plasma |
|---|---|
| Target Compound Data | Mean recovery of 100.9% for 5-MTHF |
| Comparator Or Baseline | Deuterated internal standard (e.g., 5-MTHF-d3) typically exhibits a small but measurable chromatographic shift (isotope effect), leading to potential variability in matrix effect compensation [2]. |
| Quantified Difference | Recovery is quantitative (100.9%), indicating perfect co-elution and compensation. A deuterated IS may show >2% difference in recovery due to differential ionization. |
| Conditions | Human plasma, validated LC-MS/MS method, range 5-1,300 ng/mL. |
Why This Matters
Superior accuracy and precision in quantifying 5-MTHF in clinical samples, ensuring reliable pharmacokinetic data and reducing analytical variability in high-stakes studies.
- [1] Sensitive and rapid simultaneous quantitation of leucovorin and its major active metabolite 5‐methyl‐tetrahydrofolate in human plasma using a liquid chromatography coupled with triple quadruple mass spectrometry. *Biomedical Chromatography*, 2022;36(4):e5299. View Source
- [2] Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?: A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. *Journal of Pharmaceutical and Biomedical Analysis*, 43(2), 701-707. View Source
